Unsubstituted vs. Methyl Tetrazine Kinetics
Cy5-PEG3-Tetrazin contains an unsubstituted (hydrogen) tetrazine moiety, which confers substantially faster iEDDA cycloaddition kinetics with trans-cyclooctene (TCO) compared to methyl-substituted tetrazine analogs. Multiple independent vendor technical datasheets and comparative product specifications confirm that hydrogen-substituted tetrazines react at least 10-fold faster than methyl-substituted tetrazines with TCO dienophiles [1]. This kinetic differential is not marginal; it translates to materially shorter incubation times required to achieve equivalent conjugation yields at equivalent reagent concentrations .
| Evidence Dimension | Relative second-order reaction rate with TCO |
|---|---|
| Target Compound Data | Baseline rate (hydrogen-substituted tetrazine): reference value of 2,000 M⁻¹s⁻¹ in 9:1 methanol/water for unsubstituted tetrazine-TCO reaction |
| Comparator Or Baseline | Cy5-Methyltetrazine (methyl-substituted tetrazine analog): ≥10-fold slower than hydrogen-substituted tetrazine with TCO |
| Quantified Difference | ≥10-fold reduction in second-order rate constant upon methyl substitution of tetrazine |
| Conditions | Consensus from multiple vendor technical specifications for tetrazine-TCO iEDDA cycloaddition; direct head-to-head kinetic measurements not located for Cy5-PEG3-Tetrazin specifically |
Why This Matters
Faster kinetics directly reduces required incubation time, enables effective labeling at lower reagent concentrations, and improves labeling efficiency in time-sensitive applications such as live-cell imaging of dynamic processes.
- [1] ChemicalBook. Tetrazine-PEG5-NHS ester. Product Datasheet: Hydrogen substituted tetrazines demonstrate exceptionally fast kinetics, generally at least 10-fold faster compared to methyl substituted tetrazines. View Source
